

1,1,2-Trichloroethane chemical properties and structure

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An In-depth Technical Guide to **1,1,2-Trichloroethane**: Chemical Properties and Structure

Introduction

1,1,2-Trichloroethane (1,1,2-TCA) is an organochloride solvent with the molecular formula $C_2H_3Cl_3$.[1] It is a colorless, sweet-smelling liquid that is an isomer of the more commonly known 1,1,1-trichloroethane.[1] This document provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and toxicological profile of **1,1,2-trichloroethane**, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

1,1,2-Trichloroethane is a non-flammable liquid with a characteristic sweet, chloroform-like odor.[2][3] It is insoluble in water but miscible with most organic solvents such as alcohols, ethers, esters, and ketones.[1][3][4]



Property	Value	Reference(s)
Molecular Formula	C ₂ H ₃ Cl ₃	[2]
Molecular Weight	133.40 g/mol	[1][2]
CAS Number	79-00-5	[1]
Appearance	Colorless liquid	[1][2]
Odor	Sweet, chloroform-like	[1][2][3]
Density	1.435 g/cm³ at 25°C	[1][3][4]
Melting Point	-37 °C (-35 °F; 236 K)	[1][3]
Boiling Point	110 to 115 °C (230 to 239 °F; 383 to 388 K)	[1][3]
Solubility in Water	0.4% (4,400 mg/L) at 20°C	[1][5]
Vapor Pressure	19 mmHg (22.49 mmHg) at 25°C	[1][5]
Henry's Law Constant	9.1×10 ⁻⁴ atm⋅m³/mol at 25°C	[5]
Log Kow	2.42	[5]
Autoignition Temperature	460 °C	[5]
Flash Point	None (Non-flammable)	[3][5]
Explosive Limits	6–15.5%	[1]

Molecular Structure

The structure of **1,1,2-trichloroethane** consists of a two-carbon backbone. One carbon atom is bonded to two chlorine atoms and one hydrogen atom (CHCl₂), while the second carbon atom is bonded to one chlorine atom and two hydrogen atoms (CH₂Cl).[1][6]

Molecular structure of **1,1,2-Trichloroethane**.

Synthesis and Reactivity



Synthesis

1,1,2-Trichloroethane can be synthesized through several methods:

- Chlorination of Ethylene: Ethylene is first chlorinated to produce 1,2-dichloroethane, which is then further reacted with chlorine to yield **1,1,2-trichloroethane**.[7]
- Oxychlorination of Ethylene: This process involves the reaction of ethylene with hydrogen chloride and oxygen at high temperatures (280–370°C) in the presence of a catalyst.[7]
- Chlorination of Vinyl Chloride: **1,1,2-Trichloroethane** can also be prepared by the chlorination of vinyl chloride monomer in a liquid medium at low temperatures.[4][8]

Reactivity

1,1,2-Trichloroethane is stable at normal temperatures and pressures. However, it can undergo decomposition when heated, emitting toxic fumes of hydrogen chloride and phosgene. [2] It is sensitive to light and heat.[3][9] Uninhibited **1,1,2-trichloroethane** is corrosive to aluminum, iron, and zinc, especially at reflux temperatures, and the addition of water increases the rate of corrosion.[2] It is incompatible with strong oxidizing agents and strong bases and reacts violently with sodium, potassium, magnesium, and aluminum.[3]

Experimental Protocols Gas Chromatography (GC)

Gas chromatography is a primary analytical technique for the determination of **1,1,2-trichloroethane**, offering speed, sensitivity, and selectivity.[10]

Sample Collection and Preparation:

- Air samples are collected on a solid sorbent tube, typically containing charcoal.[10]
- The front and back sections of the charcoal tube are transferred to separate vials.[10]
- The collected 1,1,2-trichloroethane is desorbed from the charcoal using a suitable solvent, commonly carbon disulfide.[10]



 The vials are sealed and allowed to desorb for approximately 30 minutes with intermittent shaking.[10]

Standard Preparation:

• Standards are prepared by diluting pure **1,1,2-trichloroethane** with the desorption solvent (e.g., carbon disulfide).[10]

GC Analysis:

- Injector: A sample of the desorbed solution is injected into the gas chromatograph.
- Column: A suitable capillary or packed column is used for separation. For instance, a 6 m x 3.2 mm stainless steel column packed with 15% SP 1000 on Supelcoport can be used.[11]
- Carrier Gas: An inert gas such as nitrogen or helium is used as the carrier gas.[11]
- Detector: A flame ionization detector (FID) is commonly used for detection.[10] A mass spectrometer (MS) can be coupled with the GC for definitive identification.[2]
- Temperature Program: The column temperature can be held at 70°C for a few minutes and then programmed to increase to a higher temperature to ensure the elution of all components.[11]



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Experimental workflow for GC analysis of **1,1,2-Trichloroethane**.

Spectroscopic Data



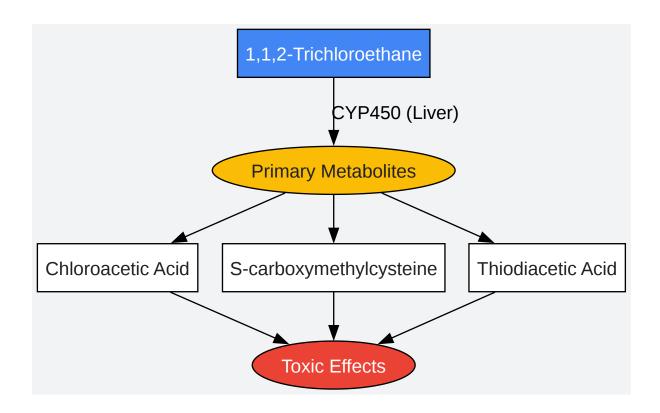
- ¹H NMR (Proton NMR): The ¹H NMR spectrum of **1,1,2-trichloroethane** shows two signals corresponding to the two different proton environments (Cl₂CH-CH₂Cl). A triplet is observed for the CH₂Cl protons, and a doublet is seen for the CHCl₂ proton. The integrated signal proton ratio is **1**:2.[**1**2]
- ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show two distinct signals for the two carbon atoms in different chemical environments.[13]
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 1,1,2-trichloroethane shows a molecular ion peak and characteristic fragmentation patterns due to the loss of chlorine and hydrogen atoms.[14]

Toxicology and Metabolism

1,1,2-Trichloroethane is considered a toxic compound and a possible human carcinogen.[2] [15] It can be harmful if inhaled, ingested, or absorbed through the skin.[1][16] Acute exposure can cause irritation of the eyes, nose, and throat, as well as central nervous system depression, leading to dizziness, headache, and nausea.[1] Chronic exposure may lead to liver and kidney damage.[15][17]

Metabolism: Absorbed **1,1,2-trichloroethane** is distributed throughout the body, with higher concentrations found in fat, liver, and brain tissue. It is metabolized in the liver, primarily by the cytochrome P-450 (CYP) enzyme system.[18][19] The metabolic pathway involves an initial dechlorination step.[19] The primary metabolites identified in animal studies include chloroacetic acid, S-carboxymethylcysteine, and thiodiacetic acid. These reactive metabolites are thought to be responsible for most of the toxic effects of **1,1,2-trichloroethane**.[20]





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